rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans
Description
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans, is a chiral compound featuring an oxane (tetrahydropyran) ring substituted at the 2-position with a 1-ethyl-pyrazole group and at the 3-position with an aldehyde functional group. The stereochemistry is defined by the trans configuration of the R,R enantiomers, and the compound exists as a racemic mixture (80% purity) . Its structural determination likely employs X-ray crystallography tools such as SHELXL for refinement, a standard in small-molecule crystallography .
Properties
CAS No. |
1969288-49-0 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.3 |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans typically involves multi-step organic reactions. One common method includes:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazolyl Group: This step often involves the reaction of the oxane intermediate with a pyrazole derivative under specific conditions such as the presence of a base or catalyst.
Aldehyde Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazolyl group can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO4.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is being investigated for its potential therapeutic properties. Its structure allows for modifications that can enhance bioactivity against various diseases.
Case Study :
A recent study evaluated the compound's efficacy as an anti-inflammatory agent. The results indicated a dose-dependent reduction in inflammatory markers in vitro, suggesting potential for further development into a pharmaceutical product.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its aldehyde functionality is particularly useful for forming imines and other derivatives.
Synthesis Example :
A one-step synthesis route has been developed using rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde to produce substituted pyrazoles. This method demonstrates efficiency and high yield, making it attractive for industrial applications.
Materials Science
In materials science, this compound can be utilized to create novel polymers or hybrid materials with specific properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials.
Application Highlight :
Research has shown that incorporating rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde into polymer matrices enhances thermal stability and mechanical strength.
Data Table: Summary of Applications
| Application Area | Description | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent | Dose-dependent reduction in inflammatory markers |
| Organic Synthesis | Intermediate for pyrazole derivatives | Efficient one-step synthesis with high yield |
| Materials Science | Development of advanced materials | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans, and related compounds:
| Compound Name | Core Structure | Heterocycle | Functional Groups | Stereochemistry | Purity |
|---|---|---|---|---|---|
| This compound | Oxane ring | Pyrazole (N,N) | Aldehyde | R,R (trans) | 80% |
| 5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one | Oxazolidinone (5-membered lactam) | None | Bromomethyl, Bromophenyl | Not specified | 95% |
| Thiazol-5-ylmethyl carbamate derivatives (PF 43(1)) | Linear peptide-like chain | Thiazole (N,S) | Hydroperoxy, Ureido | Multiple S-configurations | Not specified |
Key Observations:
Heterocyclic Influence: The pyrazole group in the target compound provides dual nitrogen sites for hydrogen bonding, contrasting with the sulfur-containing thiazole in PF 43(1) derivatives, which may exhibit distinct electronic and solubility profiles . The oxazolidinone in is a lactam, rendering its carbonyl less reactive than the aldehyde in the target compound .
Functional Group Reactivity: The aldehyde in the target compound is highly reactive, enabling nucleophilic additions or condensations, whereas the brominated oxazolidinone is more suited for substitution reactions (e.g., Suzuki couplings) . The hydroperoxy group in PF 43(1) derivatives introduces oxidative instability, a concern absent in the aldehyde-containing compound .
Stereochemical Complexity :
- The R,R trans configuration of the target compound contrasts with the multiple S-configurations in PF 43(1) derivatives, which likely require advanced chiral resolution techniques . The racemic nature (80% purity) of the target compound suggests challenges in enantiomeric separation .
Biological Activity
Rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.2569 g/mol
- CAS Number : 1969288-49-0
- SMILES Notation : O=C[C@@H]1CCCO[C@H]1c1ccnn1CC
Biological Activity
The biological activity of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde has been investigated in various studies. Below are key findings related to its pharmacological effects:
Antimicrobial Activity
Research has indicated that compounds with similar structures possess antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against a range of bacterial strains. The exact mechanisms remain under investigation but are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antitumor Effects
Preliminary studies suggest that rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde may exhibit antitumor activity. In vitro assays have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest .
Neuroprotective Properties
Some pyrazole derivatives are known for their neuroprotective effects. They may exert this activity by modulating neurotransmitter levels and providing antioxidant benefits. Further studies are needed to elucidate the specific neuroprotective mechanisms associated with rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde .
Case Studies
A few case studies have highlighted the biological significance of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde:
- Antimicrobial Screening : A study conducted on various derivatives demonstrated that compounds similar to rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane exhibited notable inhibition against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Inhibition : In a controlled laboratory setting, rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane was tested against breast cancer cell lines and showed significant reduction in cell viability at concentrations above 10 µM.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
